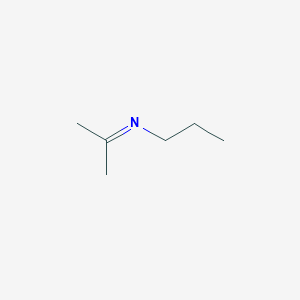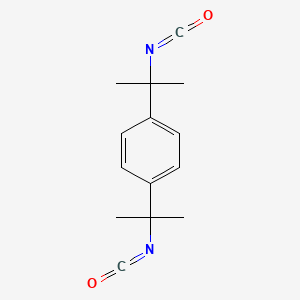
1,4-Bis(1-isocyanato-1-methylethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(1-isocyanato-1-methylethyl)benzene is an organic compound with the molecular formula C14H16N2O2. It is also known by other names such as α,α,α’,α’-tetramethyl-p-xylylene diisocyanate and p-TMXDI . This compound is characterized by the presence of two isocyanate groups attached to a benzene ring, making it a diisocyanate. Diisocyanates are widely used in the production of polyurethanes, which are essential materials in various industries.
Méthodes De Préparation
1,4-Bis(1-isocyanato-1-methylethyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-bis(1-hydroxy-1-methylethyl)benzene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
C6H4[C(CH3)2OH]2+2COCl2→C6H4[C(CH3)2NCO]2+2HCl
In industrial production, the compound can be produced by the phosgenation of the corresponding diamine. The reaction conditions typically involve the use of an inert solvent such as toluene and a temperature range of 50-100°C .
Analyse Des Réactions Chimiques
1,4-Bis(1-isocyanato-1-methylethyl)benzene undergoes various chemical reactions, primarily due to the reactivity of the isocyanate groups. Some common reactions include:
Addition Reactions: The isocyanate groups can react with alcohols to form urethanes, with amines to form ureas, and with water to form carbamic acids, which decompose to form amines and carbon dioxide.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Substitution Reactions: The isocyanate groups can be substituted by nucleophiles such as hydroxyl or amino groups, leading to the formation of various derivatives.
Applications De Recherche Scientifique
1,4-Bis(1-isocyanato-1-methylethyl)benzene has several scientific research applications, including:
Polyurethane Production: It is used as a key monomer in the synthesis of polyurethanes, which are essential materials in the production of foams, elastomers, adhesives, and coatings.
Material Science: The compound is used in the development of advanced materials with specific properties, such as high strength, flexibility, and resistance to chemicals and heat.
Biomedical Research: It is used in the synthesis of biocompatible materials for medical devices, drug delivery systems, and tissue engineering.
Chemical Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the preparation of various derivatives and functional materials.
Mécanisme D'action
The mechanism of action of 1,4-Bis(1-isocyanato-1-methylethyl)benzene primarily involves the reactivity of the isocyanate groups. These groups can react with nucleophiles such as hydroxyl, amino, and thiol groups, leading to the formation of urethanes, ureas, and thiocarbamates, respectively. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparaison Avec Des Composés Similaires
1,4-Bis(1-isocyanato-1-methylethyl)benzene can be compared with other similar diisocyanates, such as:
1,3-Bis(1-isocyanato-1-methylethyl)benzene: This compound has a similar structure but with the isocyanate groups attached to the 1 and 3 positions of the benzene ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
2778-41-8 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
1,4-bis(2-isocyanatopropan-2-yl)benzene |
InChI |
InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-5-7-12(8-6-11)14(3,4)16-10-18/h5-8H,1-4H3 |
Clé InChI |
AGJCSCSSMFRMFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)C(C)(C)N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


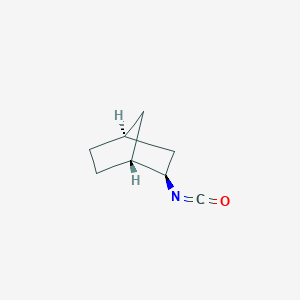
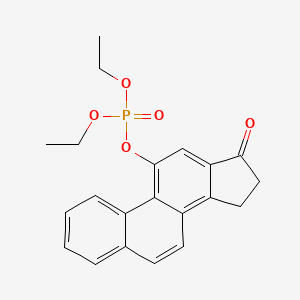
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
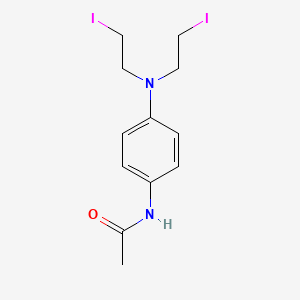
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)
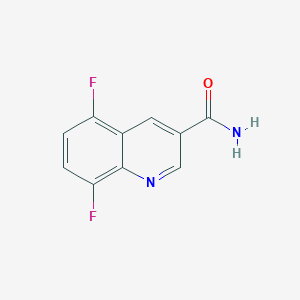
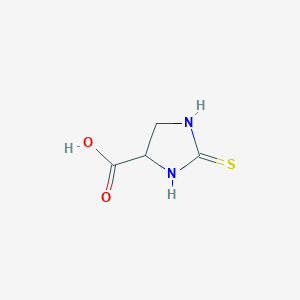

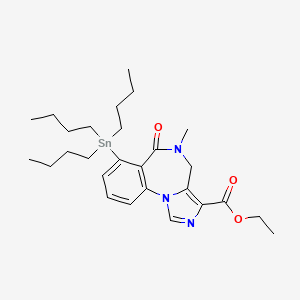
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
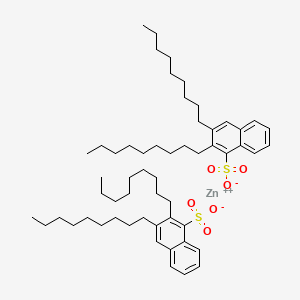
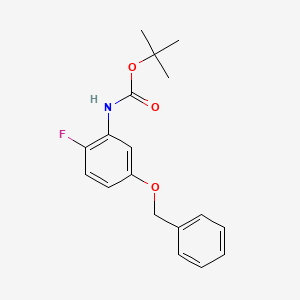
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
